2-Methyldecalin

Description

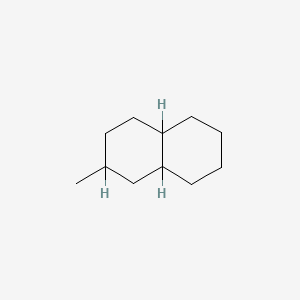

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20/c1-9-6-7-10-4-2-3-5-11(10)8-9/h9-11H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GREARFRXIFVLGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2CCCCC2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20873314 | |

| Record name | Decahydro-2-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2958-76-1, 14398-71-1 | |

| Record name | 2-Methyldecalin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2958-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthalene, decahydro-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002958761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene, decahydro-2-methyl-, (2alpha,4aalpha,8abeta)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014398711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decahydro-2-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 2 Methyldecalin

Catalytic Hydrogenation Routes to 2-Methyldecalin (B1172530) Isomers

The primary precursor for the synthesis of this compound is 2-methylnaphthalene (B46627) (2-MN). researchgate.netresearchgate.net This compound is a component of C10 aromatics and can be found in carbochemical and petrochemical streams. acs.orgresearchgate.net The hydrogenation process aims to fully saturate the two aromatic rings of the naphthalene (B1677914) core. The reaction generally follows a sequential pathway where one ring is hydrogenated to form 2-methyltetralin (B13969405) or 6-methyl-1,2,3,4-tetrahydronaphthalene (B155827) (6-MT), which is then further hydrogenated to yield the final this compound products. acs.orgresearchgate.net

The hydrogenation of other methylnaphthalene isomers, such as 1-methylnaphthalene (B46632), also serves as a related synthetic route. While the primary products are 1-methyldecalin isomers, the formation of this compound isomers in trace amounts has been observed, indicating that isomerization or transalkylation reactions can occur under certain catalytic conditions. acs.org The process is relevant in the context of upgrading bio-oils and for hydrogen storage applications, where naphthalene and its derivatives are considered promising LOHCs. acs.orgacs.org

The distribution of cis and trans isomers of this compound is critically influenced by the catalyst system and the operational parameters of the reaction, such as temperature and pressure. researchgate.netumaine.edu The choice of catalyst, including the active metal and the support material, dictates the reaction pathway and the stereoselectivity of the final products. researchgate.net For instance, higher reaction temperatures tend to decrease the cis/trans-methyldecalin ratio. umaine.edu

Supported precious metals are highly effective for the hydrogenation of methylnaphthalenes. acs.orgmdpi.com Catalysts such as Platinum (Pt), Palladium (Pd), and Ruthenium (Ru) on supports like alumina (B75360) (Al₂O₃) or activated carbon are commonly studied. acs.org

Research has shown that the choice of precious metal can significantly alter the product selectivity. In the hydrogenation of 2-methylnaphthalene over bimetallic catalysts, a PtNi catalyst was found to be selective towards the formation of trans-methyldecalin. umaine.edu Conversely, a RuNi catalyst demonstrated selectivity towards cis-methyldecalin. umaine.edu When hydrogenating 1-methylnaphthalene, a Rh/Al₂O₃ catalyst showed high selectivity to methyldecalins. acs.org The support material also plays a role; for example, studies on 1-methylnaphthalene hydrogenation showed that a Pt catalyst on an AlSBA-15 support prepared with aluminum sulphate yielded a higher cis/trans-methyldecalin ratio compared to those prepared with other aluminum precursors. researchgate.net

| Catalyst System | Precursor | Key Finding on Isomer Selectivity | Reference |

|---|---|---|---|

| PtNi | 2-Methylnaphthalene | Selective towards trans-methyldecalin | umaine.edu |

| RuNi | 2-Methylnaphthalene | Selective towards cis-methyldecalin | umaine.edu |

| Pt/AlSBA-15 (from aluminum sulphate) | 1-Methylnaphthalene | Provided a higher cis/trans-methyldecalins ratio | researchgate.net |

| Rh/Al₂O₃ | 1-Methylnaphthalene | Exhibited high selectivity to methyldecalins | acs.org |

Nickel-tungsten (Ni-W) sulfide (B99878) catalysts are employed in hydrocracking and hydrodearomatization processes. In the context of methylnaphthalene conversion, Ni-W sulfide catalysts supported on ZSM-5 zeolites have been shown to convert 1-methylnaphthalene into methyldecalin derivatives.

| Catalyst System | Precursor | Reaction Conditions | Conversion Efficiency | Reference |

|---|---|---|---|---|

| Ni-W sulfide on ZSM-5 | 1-Methylnaphthalene | 380°C, 50 atm H₂ | 38% | vulcanchem.com |

Electrocatalytic systems represent an alternative approach for the reversible hydrogenation and dehydrogenation of LOHC pairs like methylnaphthalene and methyldecalin. acs.org Research in this area explores the use of various metal surfaces as catalysts. Density Functional Theory (DFT) calculations have been used to investigate the adsorption energies of this compound on different catalytic surfaces. For instance, the adsorption energy for this compound was found to be -6.24 eV on a pristine rhodium surface and -4.90 eV on an iron-doped rhodium (Fe-Rh) surface. acs.org This research aims to develop efficient catalytic systems for hydrogen storage and release that can operate under milder conditions than traditional thermocatalytic processes. acs.org

During the catalytic hydrogenation of methylnaphthalenes, migration of the alkyl substituent is a possible side reaction. Studies on the hydrogenation of 1-methylnaphthalene have reported the observation of trace amounts of this compound isomers in the product mixture. acs.org The formation of these isomers is attributed to transalkylation or isomerization reactions that occur on the catalyst surface during the hydrogenation process. acs.org This indicates that the methyl group can shift its position on the decalin ring system under certain reaction conditions, leading to a more complex product distribution than simple hydrogenation would suggest.

Influence of Catalyst Composition and Reaction Conditions on Isomer Distribution

Classical and Modern Organic Synthesis Approaches for Decalin Systems

The construction of the decalin ring system, a bicyclo[4.4.0]decane structure, is a common objective in the synthesis of natural products, particularly steroids and terpenes. Key strategic disconnections of the decalin framework often lead to the application of powerful cycloaddition and annulation reactions. rsc.org These methods are valued for their efficiency in forming multiple carbon-carbon bonds and establishing stereocenters.

The Robinson annulation is a cornerstone reaction in organic synthesis for the formation of six-membered rings. libretexts.orgmasterorganicchemistry.com Named after Sir Robert Robinson, this method is a two-step sequence that combines a Michael addition with a subsequent intramolecular aldol (B89426) condensation. libretexts.orgmasterorganicchemistry.com The process typically involves the reaction of an α,β-unsaturated ketone (the Michael acceptor) with a nucleophilic donor, such as an enolate derived from a ketone, β-diketone, or β-keto ester. libretexts.org

The reaction sequence generates a 1,5-diketone intermediate from the initial Michael addition. libretexts.org This intermediate, upon treatment with a base, undergoes an intramolecular aldol condensation to cyclize, forming a cyclohexenone ring fused to the existing structure. libretexts.orgmasterorganicchemistry.com This annulation (ring-forming) process is a powerful tool for building polycyclic systems, including the decalin core. libretexts.org For instance, the reaction can be employed in the synthesis of key steroid building blocks, demonstrating its utility in constructing complex bicyclic and polycyclic frameworks. libretexts.orgresearchgate.net The stereochemical outcome of the reaction can be complex, and studies have been conducted to understand the stereochemical course of the annulation, leading to specific isomers such as cis-9-hydroxy-10-methyldecalin-2,5-dione. acs.org

| Feature | Description | Reference |

|---|---|---|

| Reaction Type | A combination of Michael Addition and Intramolecular Aldol Condensation. | libretexts.orgmasterorganicchemistry.com |

| Reactants | A Michael acceptor (e.g., α,β-unsaturated ketone) and a nucleophilic donor (e.g., ketone enolate, β-diketone). | libretexts.org |

| Key Intermediate | 1,5-diketone. | libretexts.org |

| Product | A new six-membered ring (cyclohexenone) fused to an existing ring. | masterorganicchemistry.com |

| Application | Widely used for constructing bicyclic and polycyclic systems like steroids and decalin precursors. | libretexts.orgresearchgate.net |

The Diels-Alder reaction is a powerful and atom-economical [4+2] cycloaddition that forms a six-membered ring by reacting a conjugated diene with a substituted alkene, known as the dienophile. rsc.orgnih.gov This pericyclic reaction is highly regarded for its ability to create two new carbon-carbon bonds and up to four stereocenters in a single, concerted step with high chemo-, regio-, and stereoselectivity. rsc.orgnih.gov

Both intermolecular and intramolecular versions of the Diels-Alder reaction are extensively used to construct decalin frameworks. rsc.org The intermolecular approach has been historically significant, with the reaction between quinones and dienes being one of the earliest examples studied. rsc.org The intramolecular Diels-Alder (IMDA) reaction is particularly valuable for synthesizing complex decalin systems, where the diene and dienophile are tethered within the same molecule. nih.gov The stereochemistry of the resulting decalin ring is determined by the specific cyclization mode of the triene system in the precursor. nih.gov Enzymes known as Diels-Alderases have been identified in nature, highlighting the biological significance of this reaction in the biosynthesis of complex decalin-containing natural products. nih.gov

| Feature | Description | Reference |

|---|---|---|

| Reaction Type | [4+2] Cycloaddition (Pericyclic reaction). | nih.gov |

| Reactants | A conjugated diene and a dienophile (alkene). | chegg.comyoutube.com |

| Key Advantage | Forms a six-membered ring and two C-C bonds in one step with high stereocontrol. | rsc.orgnih.gov |

| Variants | Intermolecular, Intramolecular (IMDA), and Transannular (TADA) versions. | rsc.org |

| Application | A primary method for accessing cis-decalin frameworks and complex natural products. | rsc.orgnih.gov |

Grignard reactions are fundamental for forming carbon-carbon bonds. pressbooks.pub A Grignard reagent, typically an organomagnesium halide (R-MgX), is formed by reacting an alkyl or aryl halide with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). pressbooks.publibretexts.org This process inverts the polarity of the carbon atom attached to the halogen, transforming it from an electrophilic center into a potent nucleophile, often described as a carbanion. pressbooks.publibretexts.org

In the context of alkyl decalin synthesis, a Grignard reagent can be used to introduce an alkyl group, such as a methyl group, onto a decalin scaffold. While direct substitution on a chlorodecalin is not the typical SN2 pathway for Grignard reagents, they react readily with carbonyl groups. masterorganicchemistry.com A common strategy involves using a decalone (a decalin skeleton containing a ketone) as an intermediate. The nucleophilic carbon of the Grignard reagent (e.g., methylmagnesium bromide) attacks the electrophilic carbonyl carbon of the decalone. organic-chemistry.org This addition reaction yields a tertiary alcohol after an acidic workup. organic-chemistry.org Subsequent chemical steps, such as dehydration of the alcohol to an alkene followed by catalytic hydrogenation, can then be used to produce the final saturated this compound structure. This multi-step process allows for the precise placement of the alkyl group on the decalin ring system.

Synthesis of Functionalized this compound Derivatives

The synthesis of functionalized this compound derivatives is crucial for producing complex molecules with specific biological activities, such as the eudesmane-type sesquiterpenes. oup.com Research has detailed stereoselective methods for creating these intricate structures.

For example, the synthesis of dl-β-costol and dl-arctiol, which are functionalized eudesmane (B1671778) sesquiterpenes, demonstrates the targeted introduction of substituents onto a methyldecalin core. oup.com The synthesis of dl-arctiol starts from trans-5,5-ethylenedioxy-8aβ-methyldecalin-2-one. oup.com A series of reactions are then employed to introduce hydroxyl and 1-hydroxy-1-methylethyl (B12665419) groups at specific positions. This involves methoxycarbonylation, followed by methylation using methyllithium (B1224462) (MeLi), and subsequent reduction to yield a diol derivative. oup.com

Another synthetic route towards dl-β-costol begins with a different precursor, trans-8,8-ethylenedioxy-4aβ-methyldecalin-2α-ol. oup.com This starting material undergoes a sequence including deacetalization, mesylation, condensation with methyl sodiomalonate, a Wittig reaction, and finally, reduction to yield the target molecule. oup.com These multi-step syntheses showcase how precursor chemistry is manipulated through a series of controlled reactions to build complex, functionalized this compound derivatives.

| Step | Starting Material/Intermediate | Key Reagents | Transformation | Reference |

|---|---|---|---|---|

| 1 | trans-5,5-ethylenedioxy-8aβ-methyldecalin-2-one | Methoxycarbonylation reagents | Introduction of a methoxycarbonyl group. | oup.com |

| 2 | Intermediate keto ester | MeLi (Methyllithium) | Methylation of the sodium salt. | oup.com |

| 3 | Methylated intermediate | Lithium in liquid NH₃ | Reduction to form diol: trans-5,5-ethylenedioxy-3β-(1-hydroxy-1-methylethyl)-8aβ-methyldecalin-2α-ol. | oup.com |

| 4 | Acetal-protected diol | Acid (for deacetalization), Methylenetriphenylphosphorane (Wittig reagent) | Removal of the acetal (B89532) protecting group and subsequent Wittig reaction to yield dl-arctiol. | oup.com |

Stereochemical and Conformational Analysis of 2 Methyldecalin Systems

Isomeric Forms of 2-Methyldecalin (B1172530): Cis and Trans Diastereomers

The decalin system, consisting of two fused cyclohexane (B81311) rings, can exist as two fundamental diastereomers: cis-decalin and trans-decalin. csbsju.edumasterorganicchemistry.com This isomerism arises from the relative orientation of the hydrogen atoms at the two bridgehead carbons, where the rings are joined. csbsju.educhemistrysteps.com The introduction of a methyl group at the C-2 position further diversifies the stereochemical landscape of this compound.

Configurational Isomerism at Ring Fusion

The core of decalin's stereochemistry lies in the fusion of the two cyclohexane rings. dalalinstitute.com In trans-decalin, the two bridgehead hydrogens are on opposite sides of the molecule, resulting in a relatively flat and rigid structure. libretexts.orgchemtube3d.com This configuration arises from the fusion of the two rings via equatorial-type bonds. libretexts.org Conversely, cis-decalin possesses bridgehead hydrogens on the same side of the molecule, leading to a bent or "tent-like" geometry. masterorganicchemistry.comdalalinstitute.comfiveable.me This arrangement results from an axial-equatorial bond fusion. libretexts.org These two forms, cis and trans, are configurational isomers, or diastereomers, and cannot be interconverted without breaking and reforming carbon-carbon bonds. chemistrysteps.comdalalinstitute.com

Stereoisomers Arising from Substituent Positions (e.g., syn, anti)

The placement of a methyl group on the decalin framework, specifically at the 2-position, generates additional stereoisomers. The nomenclature for these isomers can become complex, with terms like syn and anti being used to describe the relationship between the substituent and the bridgehead hydrogens. For instance, in the cis-decalin series, a methyl group can be oriented in different ways relative to the concave and convex faces of the molecule. The NIST Chemistry WebBook lists several stereoisomers, including cis-decalin, 2-syn-methyl- and various isomers of trans-decalin with the methyl group in axial (2a-methyl) or equatorial (2e-methyl) positions. nist.govnist.govnist.gov

Conformational Dynamics and Stability of Decalin Systems

Both rings in decalin systems strive to adopt the low-energy chair conformation, similar to cyclohexane. libretexts.orgchemtube3d.com However, the fusion of the rings imposes significant constraints on their conformational freedom.

Chair-Chair Conformations and Ring Inversion Processes

Trans-decalin is a conformationally rigid system. libretexts.org The two chair conformations are "locked" in place, and ring flipping, a characteristic process in monosubstituted cyclohexanes, is prohibited. dalalinstitute.comslideshare.net This rigidity means that a substituent on the trans-decalin ring is fixed in either an axial or equatorial position. libretexts.org

In contrast, cis-decalin is conformationally flexible and can undergo a ring inversion process where both rings flip simultaneously. libretexts.orgosti.gov This inversion converts an axial substituent to an equatorial one and vice versa, with a reported energy barrier of approximately 12.6 to 14 kcal/mol. masterorganicchemistry.comlibretexts.org This dynamic equilibrium means that cis-decalin can exist as a mixture of rapidly interconverting conformers. dalalinstitute.com

Gauche Interactions and Steric Effects on Conformational Preferences

The relative stability of the different conformers is heavily influenced by steric interactions, particularly gauche-butane interactions. A gauche interaction is a type of steric strain that occurs when two substituents on adjacent carbons in a Newman projection have a dihedral angle of 60°. In cis-decalin, there are three more gauche-butane interactions compared to trans-decalin, which contributes to its higher energy. masterorganicchemistry.comslideshare.net

In substituted decalins like this compound, the methyl group introduces further steric considerations. An axial methyl group will experience 1,3-diaxial interactions, which are a form of steric strain, making the equatorial position generally more favorable. The presence of the methyl group can influence the conformational equilibrium in cis-2-methyldecalin and will be a fixed feature in the rigid trans-2-methyldecalin isomers. The γ-gauche interaction, a steric effect involving a proton or lone pair, can also play a role in the conformational preferences of substituted decalins. researchgate.net

Relative Stability of Cis vs. Trans Isomers and Substituted Variants

As a general rule, trans-decalin is more stable than cis-decalin. slideshare.netvaia.com The energy difference is estimated to be around 2 to 2.7 kcal/mol (approximately 10.5 kJ/mol). libretexts.orgslideshare.netwillingdoncollege.ac.in This greater stability of the trans isomer is primarily attributed to the absence of the unfavorable non-bonded interactions and fewer gauche interactions that are present in the cis isomer. masterorganicchemistry.comlibretexts.orgslideshare.net

For substituted decalins, the relative stability can be more complex. In 9-methyldecalin, for example, the trans isomer is still more stable than the cis isomer, but the energy difference is reduced. willingdoncollege.ac.in This is because a substituent at the bridgehead position introduces destabilizing gauche interactions in both isomers, but more so in the trans configuration. willingdoncollege.ac.in In the case of this compound, the stability of the various cis and trans isomers will depend on whether the methyl group occupies an axial or equatorial position and the resulting steric strain. Generally, isomers where the bulky methyl group can adopt an equatorial position will be favored. rsc.org

Stereochemical Course of Reactions Involving this compound Derivatives

The stereochemical outcome of reactions involving the this compound framework is profoundly influenced by the inherent conformational rigidity of the fused ring system. The trans- and cis-isomers of decalin present distinct topological faces, which dictates the trajectory of approaching reagents. masterorganicchemistry.com This steric control is a cornerstone of stereoselective synthesis in this class of molecules. For instance, the concave and convex faces of cis-decalin exhibit significantly different levels of steric hindrance, a feature that has been widely exploited in synthesis. masterorganicchemistry.comwillingdoncollege.ac.in Reactions often proceed with a high degree of diastereoselectivity, favoring attack from the less hindered convex face. masterorganicchemistry.com

Stereoselective Synthesis Pathways

The construction of the this compound skeleton with a defined stereochemistry is a significant challenge that has been addressed through various synthetic strategies. These methods leverage principles of kinetic and thermodynamic control to favor the formation of a specific stereoisomer.

One effective method is the double Michael reaction . For example, the reaction of 3-methyl-4-methylenecyclohex-2-enone with dimethyl 3-oxoglutarate in the presence of potassium fluoride (B91410) as a catalyst stereoselectively yields 9-methyl-6,8-dimethoxycarbonyl-cis-decahydronaphthalene-2,7-dione. rsc.org This annulation product serves as a versatile intermediate for the synthesis of sesquiterpenes possessing the cis-decalin skeleton. rsc.org

Photocycloaddition reactions also offer a pathway to stereocontrolled synthesis. The (π2 + π2) photocycloaddition between 1,2-bis(trimethylsiloxy)cyclobutene and a chiral cyclohexenone like (-)-piperitone can proceed with complete stereoselectivity. researchgate.net Subsequent transformations of the resulting photoadduct lead to a cis-2,5-decalanedione, which is a key intermediate for accessing the 2-substituted eudesmane (B1671778) skeleton, a natural product family featuring the this compound motif. researchgate.net

The Diels-Alder reaction , a powerful tool for forming six-membered rings, can be employed in an asymmetric fashion to construct chiral decalin systems. The use of chiral auxiliaries allows for the synthesis of specific enantiomers. This approach was utilized in the synthesis of (1R,2S,4aS,8aR)-2-methyldecahydronaphthalene-1-carboxylic acid, where an asymmetric Diels-Alder cyclization was a key step. uni-muenchen.de

Another strategy involves the olefin metathesis-transannular ene sequence . This method provides stereocontrolled access to trans-decalin derivatives. Thermolysis of photoadducts derived from methyl cyclobutenecarboxylate and 3-alkylcyclohex-2-enones can produce trans-decalin derivatives with an alkyl substituent at the ring junction. researchgate.net

These selective pathways are summarized in the table below.

| Reaction Type | Reactants | Key Product/Intermediate | Stereochemical Outcome | Reference |

| Double Michael Reaction | 3-Methyl-4-methylenecyclohex-2-enone + Dimethyl 3-oxoglutarate | 9-Methyl-cis-decalin derivative | Stereoselective formation of cis-fused decalin | rsc.org |

| Photocycloaddition | (-)-Piperitone + 1,2-bis(trimethylsiloxy)cyclobutene | cis-2,5-decalanedione | Complete stereoselectivity leading to cis-fused system | researchgate.net |

| Asymmetric Diels-Alder | Dienophile with chiral auxiliary + Diene | Bicyclic scaffold | Enantioselective formation of specific isomers | uni-muenchen.de |

| Olefin Metathesis-Transannular Ene | Photoadducts from methyl cyclobutenecarboxylate + 3-alkylcyclohex-2-enones | trans-Decalin derivative | Stereocontrolled synthesis of trans-fused decalin | researchgate.net |

Chiral Induction and Racemic Mixture Considerations

When a substituent is introduced into the decalin system, such as the methyl group at the C-2 position, new chiral centers are generated. willingdoncollege.ac.in For this compound, the presence of the methyl group, in addition to the two bridgehead carbons, can result in multiple stereoisomers. Specifically, 1-methyldecalin has three chiral centers and can exist as eight stereoisomers, or four pairs of enantiomers. knowledgebin.org The synthesis of these compounds without chiral control typically results in the formation of racemic mixtures, which contain equal amounts of enantiomers. willingdoncollege.ac.inresearchgate.net

The concept of chiral induction (or asymmetric induction) is central to overcoming the formation of racemic products. This occurs when a chiral center already present in the substrate, or a chiral reagent or catalyst, influences the stereochemical outcome of a new stereocenter's formation. womengovtcollegevisakha.ac.in In the context of this compound derivatives, if a reaction is performed on a substrate that is already enantiomerically pure, it can lead to the preferential formation of one diastereomer over another—a process known as diastereoselection. womengovtcollegevisakha.ac.in

For example, additions to carbonyl groups within a this compound system are highly influenced by the existing stereochemistry. The decalin ring system's conformation dictates which face of the carbonyl is more accessible to an incoming nucleophile. masterorganicchemistry.com This inherent steric bias can lead to high diastereoselectivity. scribd.com

However, even with stereocontrol, reactions can yield mixtures of diastereomers. The cis-decalin isomer, while chiral, undergoes rapid ring inversion that interconverts the two enantiomeric conformations, effectively resulting in a non-resolvable racemic mixture. willingdoncollege.ac.in The introduction of a substituent like a methyl group can lock the conformation or bias the equilibrium, but the potential for forming multiple isomers remains. For instance, the metabolic oxidation of cis-2-methyldecalin in rabbits yields a 1:1 mixture of cis-6-methyl-2-decalol and cis-7-methyl-2-decalols. nih.govresearchgate.net

Computational and Theoretical Investigations of 2 Methyldecalin

Quantum Chemical Studies

Quantum chemical studies provide fundamental insights into the behavior of 2-methyldecalin (B1172530) at the molecular level. These computational approaches are crucial for understanding its electronic properties and the energetics of its various forms and reactions.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules like this compound. DFT calculations have been employed to study the adsorption behavior of this compound on various nanosheets. For instance, the adsorption of this compound vapor on β-bismuthene nanosheets (β-BiNS) has been explored. orcid.orgresearchgate.net These studies analyze parameters like adsorption energy, charge transfer, and changes in the electronic bandgap of the material upon adsorption. researchgate.netsci-hub.se

The interaction of this compound with these surfaces is typically characterized by physisorption, as indicated by the calculated adsorption energies. researchgate.net This interaction is further elucidated by examining the electron density difference, which shows how charge is redistributed between the this compound molecule and the nanosheet. sci-hub.se Such studies are foundational for exploring the potential of these nanomaterials in sensing applications for volatile organic compounds like this compound. The stability of the nanosheet itself is a prerequisite for these studies and is often confirmed by calculating its formation energy. researchgate.net

Table 1: DFT Study of this compound Adsorption on β-Bismuthene Nanosheet

| Parameter | Description | Finding |

|---|---|---|

| Substrate | The material on which adsorption occurs. | β-bismuthene nanosheet (β-BiNS) |

| Adsorbate | The molecule being adsorbed. | This compound |

| Adsorption Energy | The energy released when the molecule adsorbs onto the surface. | Indicates physisorption. |

| Charge Transfer | The amount of electronic charge moved between the adsorbate and the substrate. | Quantifies the electronic interaction. |

| Analytical Method | The computational framework used. | Density Functional Theory (DFT) |

This table summarizes the key aspects of a DFT study on the adsorption of this compound on a nanomaterial.

The energetic landscape of this compound, including its different conformations and isomerization pathways, has been a subject of theoretical investigation. Computational studies have focused on the unimolecular decomposition of methyldecalin, which is a crucial initial step in its pyrolysis and combustion. flippingbook.com These studies often employ multi-reference calculations, such as CASSCF/MRCI, because the reactions can proceed through biradical intermediates. flippingbook.com

Theoretical analyses have compared the energy barriers for different reaction channels, such as ring-opening isomerization versus the elimination of the methyl group. flippingbook.com Preliminary results indicate that for methyldecalin, the energy difference between the methyl elimination channel and the ring-opening isomerization channel is very small. flippingbook.com The presence of the methyl group is also found to decrease the C-C bond dissociation energy next to it by approximately 3 kcal/mol compared to decalin. flippingbook.com These energetic calculations are vital for developing kinetic models for the pyrolysis and oxidation of cycloalkanes. flippingbook.com Furthermore, methods have been developed to calculate the standard enthalpies of formation for various isomers of methyldecalin, including trans-syn-2-methyldecalin and cis-syn-2-methyldecalin, with results showing good agreement with experimental data. uga.educdnsciencepub.com

Table 2: Calculated Enthalpies of Formation for this compound Isomers

| Compound | Calculated ΔHf° (kJ/mol) uga.edu |

|---|---|

| trans-syn-2-Methyldecalin | -215.78 |

| cis-syn-2-Methyldecalin | - |

This table presents calculated standard enthalpy of formation values for an isomer of this compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems, providing a dynamic picture of processes like pyrolysis.

Reactive Molecular Dynamics (ReaxFF-MD) is a specific type of MD simulation that can model chemical reactions. preprints.orgnist.gov This technique has been applied to study the thermal cracking and pyrolysis of complex hydrocarbons that are structurally related to this compound, such as 4,4,8,10-tetramethyl decalin. cup.edu.cn These simulations are performed at high temperatures (e.g., 2000 K to 3000 K) to observe the decomposition process within computationally accessible timescales. cup.edu.cn

The simulations reveal the initial reaction pathways, which for similar molecules predominantly involve demethylation and ring-opening reactions. cup.edu.cn By analyzing the trajectories of the atoms, researchers can identify the primary products and intermediate species formed during pyrolysis. cup.edu.cnresearchgate.net This information is crucial for understanding the fundamental chemistry of fuel thermal decomposition and for developing more accurate kinetic models. researchgate.net The ReaxFF force field, which is the engine of these simulations, is parameterized to accurately describe bond breaking and formation. researchgate.net

ReaxFF-MD simulations provide detailed, atomistic-level insights into the elementary steps of thermal decomposition, such as bond cleavage and the subsequent formation of radicals. cup.edu.cnnih.gov In the pyrolysis of a substituted decalin, simulations show that the initial events are the scission of C-C bonds, both in the branched chains (demethylation) and within the ring structure. cup.edu.cn This leads to the generation of methyl radicals and larger, ring-structured radicals. cup.edu.cn

The fate of these radicals determines the final product distribution. For instance, the formation of methyl radicals is a direct pathway to producing methane. cup.edu.cn The simulations can track the evolution of these radical species and their subsequent reactions. cup.edu.cn This contrasts with the pyrolysis of linear alkanes, which tend to form low-molecular-weight straight-chain radicals. cup.edu.cn Such comparative simulations highlight how the molecular structure of the parent hydrocarbon, like the bicyclic system in methyldecalin, influences its thermal cracking mechanism and the types of products formed. cup.edu.cn

Table 3: Initial Pyrolysis Pathways of a Substituted Decalin from ReaxFF-MD

| Reaction Type | Description | Primary Products |

|---|---|---|

| Demethylation | Cleavage of a C-C bond to release a methyl group. | Methyl radical, large ring-structured radical |

| Ring-Opening | Cleavage of a C-C bond within the fused ring system. | Biradical chain species |

This table outlines the initial reaction pathways observed in the simulated pyrolysis of a decalin derivative.

Theoretical Predictions of Spectroscopic Properties

Computational methods are also used to predict the spectroscopic properties of molecules, which can aid in their experimental identification and characterization. While specific, detailed theoretical spectroscopic studies exclusively on this compound are not extensively available in the provided search results, the methodologies for such predictions are well-established.

For example, DFT and other quantum chemical methods can be used to calculate vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. nih.gov Similarly, nuclear magnetic resonance (NMR) chemical shifts can be predicted by calculating the magnetic shielding around each nucleus in the molecule. cdnsciencepub.com These theoretical predictions rely on the accurate calculation of the molecule's optimized geometry and electronic structure. nih.gov For complex molecules with multiple conformers, such as this compound, the predicted spectrum is often a Boltzmann-weighted average of the spectra of the individual stable conformers. The accuracy of these predictions is valuable for interpreting experimental spectra and for distinguishing between different isomers, such as the cis and trans forms of this compound. osti.gov

Calculation of Carbon-13 Chemical Shifts and Steric Effects

Computational chemistry provides powerful tools for investigating the properties of molecules like this compound. One area of significant research involves the calculation of Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) chemical shifts and the quantification of steric effects within the molecule.

A notable approach employs the Linear Addition Method (LAM) to theoretically calculate ¹³C chemical shifts. sciencescholar.us This method is predicated on the additive nature of substituent effects on chemical shifts. sciencescholar.us The process involves using a reference compound, such as unsubstituted decalin, and calculating the expected chemical shifts for this compound based on the known effects of adding a methyl group. sciencescholar.usresearchgate.net

Research has shown that for many positions in the molecule, there is a high degree of agreement between the chemical shifts calculated by LAM and the practical values obtained through experimental ¹³C NMR spectroscopy. sciencescholar.us However, significant deviations between the calculated and experimental values are observed at carbon atoms experiencing notable steric hindrance. sciencescholar.us This discrepancy is particularly evident when methyl groups are substituted on adjacent carbon atoms. sciencescholar.us

The difference (Δδ) between the practical (δ_practical_) and the LAM-calculated (δ_LAM_) chemical shift is used as a quantitative measure of the steric effect at that specific carbon atom. sciencescholar.us This spatial effect has been demonstrated to be an additive character. sciencescholar.us Studies on saturated cyclic compounds like methyl decalin have utilized this methodology to quantitatively estimate the steric hindrance resulting from the presence of adjacent methyl groups, a value that is not readily calculated by other common methods. sciencescholar.usresearchgate.net

| Compound Structure | Carbon Atom | Calculation Method | Chemical Shift (ppm) | Steric Effect (Δδ ppm) |

|---|---|---|---|---|

| This compound | C1 | Practical (Experimental) | Value A | Value A - Value B |

| Calculated (LAM) | Value B | |||

| C2 | Practical (Experimental) | Value C | Value C - Value D | |

| Calculated (LAM) | Value D |

This interactive table illustrates how the steric effect is derived from the difference between practical and calculated ¹³C NMR chemical shifts for carbon atoms in this compound. The values are representative of the methodology.

Correlation with Electronic Densities and Geometric Distortions

To further understand the origins of steric effects on ¹³C NMR chemical shifts, researchers have employed quantum mechanical methods, such as Density Functional Theory (DFT). sciencescholar.us These computational techniques are used to calculate various molecular parameters, including geometric dimensions (bond lengths and angles), electronic densities, and the heat of formation. sciencescholar.us

A key area of investigation has been the relationship between the steric effect, as quantified by chemical shift deviations, and these calculated molecular properties. sciencescholar.us Studies utilizing DFT methods, specifically with the B3LYP functional and a 3-21G basis set, have performed energy minimization to find the most stable molecular geometry for compounds like methyl decalin. sciencescholar.us

Conversely, the research showed that there is no linear relationship between the calculated ¹³C chemical shift values and the electronic density on the corresponding carbon atoms. sciencescholar.us This indicates that while electronic effects from substituents do influence chemical shifts, the deviations caused by steric hindrance are more directly related to physical distortions of the molecular geometry rather than a simple change in electron density at the nucleus. sciencescholar.us

| Molecular Parameter (Calculated via DFT) | Correlation with Steric Effect (from Δδ) |

|---|---|

| Geometric Distortions (e.g., Bond Lengths) | Well-related |

| Heat of Formation | Well-related |

| Electronic Density | No linear relationship |

This interactive table summarizes the findings on the correlation between computationally derived molecular parameters and the steric effect measured in this compound.

Advanced Analytical Characterization of 2 Methyldecalin and Its Analogs

Chromatographic Separation Techniques

Chromatography is fundamental to isolating 2-methyldecalin (B1172530) from complex sample matrices, enabling accurate identification and quantification. The choice of technique depends on the complexity of the mixture and the required level of resolution.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Identification

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely utilized technique for the analysis of volatile and semi-volatile compounds like this compound. nih.gov In this method, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. acs.org Following separation, the molecules are ionized, typically by electron impact (EI), and fragmented. The resulting mass spectrum, which shows the mass-to-charge ratio (m/z) of the fragments, serves as a chemical fingerprint for identification. acs.orgdtic.mil

The identification of this compound in a sample is achieved by comparing its retention time and mass spectrum with those of a known standard or by matching the spectrum against a reference library, such as the NIST Mass Spectral Library. acs.org For instance, the mass spectrum of this compound is characterized by a molecular ion peak (M+) at m/z 152 and a series of fragment ions. dtic.milrsc.org The base peak, representing the most abundant fragment, is often a key identifier. The Kovats retention index, a standardized measure, is also used to confirm identification across different systems. nih.gov

GC-MS has been successfully employed to identify this compound in a variety of matrices, including as a volatile organic compound (VOC) emitted from thermally processed sewage sludge mdpi.com, drought-stressed potato plants frontiersin.org, and Iranian black teas. nih.gov In a study on potato VOCs, this compound was identified as a tentative marker for drought stress. frontiersin.org Similarly, analysis of biochar revealed the presence of trans-2-methyldecalin. mdpi.com

Table 1: GC-MS Identification Data for this compound

| Matrix | Retention Index (RI) / Time (RT) | Notes | Reference |

|---|---|---|---|

| Standard Non-Polar Column | 1115 - 1186 | Range of reported Kovats Retention Indices. | nih.gov |

| Iranian Black Tea | RT: 27.103 min, RI: 1115 | Identified using HS-SPME-GC-MS. | nih.gov |

| Potato Volatiles | Not Specified | Tentatively identified as a drought stress marker. | frontiersin.org |

| Biochar from Sewage Sludge | Not Specified | Identified as trans-2-methyldecalin. | mdpi.com |

Table 2: Characteristic Mass Spectrometry Fragments for Alkyl Decalins

| Compound Type | Molecular Ion (M+) [m/z] | Characteristic Fragment Ions [m/z] | Reference |

|---|---|---|---|

| Methyldecahydronaphthalenes | 152 | 137, 95, 81, 67, 55, 41 | rsc.org |

| Ethyldecahydronaphthalenes | 166 | 137, 95, 81, 67, 55, 41 | rsc.org |

| Butyldecahydronaphthalenes | 194 | 137, 123, 109, 95, 81, 67, 55, 41 | researchgate.net |

Comprehensive Two-Dimensional Gas Chromatography/Time-of-Flight Mass Spectrometry (GC×GC/TOFMS) for Complex Matrices

For exceptionally complex mixtures such as petroleum, crude oil, and fuels, conventional one-dimensional GC-MS may lack the resolving power to separate all co-eluting compounds. researchgate.net Comprehensive two-dimensional gas chromatography (GC×GC) coupled with a time-of-flight mass spectrometer (TOFMS) provides significantly enhanced separation capabilities. rsc.orgucdavis.edu This technique uses two columns with different stationary phases (e.g., non-polar and polar). rsc.org The effluent from the first column is trapped, focused, and then rapidly re-injected onto the second, shorter column for an additional separation. rsc.orgucdavis.edu The result is a two-dimensional chromatogram with substantially increased peak capacity and sensitivity. ucdavis.edu

GC×GC/TOFMS is particularly effective for distinguishing between isomers, such as 1-methyldecalin and this compound, which may be difficult to separate on a single column. rsc.org In the analysis of petroleum samples, GC×GC/TOFMS has been used to identify a series of 1-alkyl- and 2-alkyl-decahydronaphthalenes. rsc.orgresearchgate.net Researchers found that while isomers like 1-methyldecahydronaphthalene (B1604615) and 2-methyldecahydronaphthalene share similar mass spectra, their retention times on the two-dimensional chromatogram differ, allowing for their distinct identification. rsc.org This high-resolution technique has proven essential for the detailed characterization of fuels and in petroleum forensics. acs.orggcms.cz

Table 3: Example GC×GC Retention Times for 1- and 2-Alkyl Decalins in a Crude Oil Sample

| Compound ID | Tentative Identification | 1st Dimension RT (min) | 2nd Dimension RT (s) | Reference |

|---|---|---|---|---|

| PK1a | 2-Methyldecahydronaphthalene | Not Specified | Not Specified | rsc.org |

| PK1b | 1-Methyldecahydronaphthalene | Not Specified | Not Specified | rsc.org |

| PK2a | 2-Ethyldecahydronaphthalene | Not Specified | Not Specified | rsc.org |

| PK2b | 1-Ethyldecahydronaphthalene | Not Specified | Not Specified | rsc.org |

Note: Specific retention times for PK1a and PK1b were not detailed in the primary text, but their separation was established.

Spectroscopic Structural Elucidation

While chromatography separates components, spectroscopy provides definitive information about the molecular structure of the isolated compound. msuniv.ac.in Nuclear Magnetic Resonance (NMR) is the most powerful technique for the complete structural elucidation of organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C, within a molecule. ajol.info The resulting spectrum provides detailed information about the chemical environment of each atom, allowing for the deduction of the molecular backbone and the spatial arrangement of atoms. canterbury.ac.nz For a molecule like this compound, NMR can distinguish between its cis and trans diastereomers due to their different conformational dynamics. osti.gov The trans isomer is conformationally locked, whereas the cis isomer undergoes rapid chair-interconversion, which influences the appearance of the NMR spectrum. osti.gov

¹H NMR spectroscopy provides information on the number of different types of protons in a molecule, their electronic environment (chemical shift), and their proximity to other protons (spin-spin coupling). ajol.info The integral of each signal corresponds to the number of protons it represents. The chemical shift (δ), measured in parts per million (ppm), indicates the local magnetic field around a proton, which is influenced by shielding and deshielding effects from nearby functional groups. The multiplicity (e.g., singlet, doublet, triplet) of a signal arises from spin-spin coupling with neighboring protons and provides information about the connectivity of atoms. canterbury.ac.nz

In this compound, one would expect to see a complex spectrum with signals in the aliphatic region (typically 0.5-2.5 ppm). The methyl group protons would likely appear as a doublet, coupling to the adjacent methine proton. The methine and methylene (B1212753) protons on the decalin ring system would produce a series of overlapping multiplets, the exact appearance of which would be highly dependent on the stereochemistry (cis or trans) of the molecule. osti.gov

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. cdnsciencepub.com Each unique carbon atom in the structure typically gives rise to a distinct signal in the spectrum. ajol.info The chemical shift of each carbon signal is indicative of its hybridization (sp³, sp², sp) and its electronic environment.

For this compound, the ¹³C NMR spectrum would show 11 distinct signals if the molecule is asymmetric, or fewer if there is molecular symmetry. The signal for the methyl carbon would appear in the upfield region (typically 10-30 ppm). The carbons of the decalin rings would resonate in the aliphatic region (typically 20-50 ppm). The chemical shifts can be used to confirm the presence of the decalin core and the position of the methyl substituent. cdnsciencepub.com Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons, further aiding in the structural assignment. rsc.org Studies have utilized ¹³C NMR data to investigate the conformational energies and stabilities of various methyldecalin isomers, including trans-syn-2-methyldecalin and cis-syn-2-methyldecalin. cdnsciencepub.com

Advanced NMR Techniques (e.g., HMBC, NOESY) for Stereochemical Assignments

The stereochemistry of this compound, which can exist as multiple stereoisomers (cis/trans ring fusion and R/S at the C-2 position), is elucidated using two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy. Techniques like Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) are particularly powerful for these assignments.

NOESY is a through-space correlation technique that detects protons that are close to each other in space, regardless of whether they are directly bonded. This is exceptionally useful for determining relative stereochemistry. For instance, in cis-decalin systems, which are conformationally flexible, specific NOE correlations can help define the preferred conformation. chemistnotes.com In the more rigid trans-decalin framework, NOESY can distinguish between axial and equatorial substituents. osti.gov For this compound, key NOE correlations would be observed between the methyl group protons and neighboring protons on the decalin ring. The presence or absence of specific NOEs helps to differentiate between diastereomers. For example, an NOE between the methyl group and one of the bridgehead protons (at C-9 or C-10) would provide strong evidence for a specific stereochemical arrangement.

While direct experimental data for this compound is not extensively published in readily available literature, the principles are well-established from studies on analogous compounds like siladecalins and other substituted decalins. osti.govnitt.edu In studies of functionalized siladecalins, HMBC spectroscopy was essential for assigning chemically inequivalent silicon and proton resonances, while NOESY spectroscopy was explored to distinguish between axial and equatorial methyl peaks. osti.gov

Table 1: Expected 2D NMR Correlations for Stereochemical Assignment of a this compound Isomer

| Technique | Correlating Nuclei | Information Gained |

| HMBC | Methyl Protons (CH₃) ↔ C-1, C-2, C-3 | Confirms position of the methyl group at C-2. |

| Bridgehead Proton (e.g., H-9) ↔ Various Carbons | Confirms the decalin ring structure and assists in assigning quaternary carbons. | |

| NOESY | Methyl Protons ↔ Axial/Equatorial Protons on C-1 and C-3 | Determines the orientation (axial/equatorial) of the methyl group. |

| Methyl Protons ↔ Bridgehead Protons (H-9, H-10) | Provides information about the cis/trans fusion of the rings and the overall 3D structure. |

Mass Spectrometry for Fragmentation Pattern Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight of this compound and its fragmentation pattern upon ionization, which aids in its identification. When analyzed by techniques like gas chromatography-mass spectrometry (GC-MS), alkyl decalins exhibit characteristic fragmentation. rsc.org

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular formula, C₁₁H₂₀ (m/z = 152). However, as with many alkanes, this peak may be of low intensity. libretexts.org The fragmentation of the decalin ring system typically involves the loss of alkyl radicals. A prominent fragment in the mass spectra of alkyl decalins is observed at m/z 137, corresponding to the loss of a methyl group ([M-15]⁺). rsc.org Other common fragment ions in the spectra of decalins are observed at m/z values of 95, 81, 67, 55, and 41, which correspond to further fragmentation of the bicyclic ring system. rsc.orglibretexts.org Tandem mass spectrometry (MS/MS) can be used to further analyze specific parent ions (like the m/z 152 or 137 ions) to obtain a more detailed fragmentation pattern, which can help distinguish between different isomers. dtic.mil The MS/MS fragmentation pattern of a mixture of methyldecalin isomers will contain features representative of each individual isomer. dtic.mil

Table 2: Expected Key Fragments in the Electron Ionization Mass Spectrum of this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Significance |

| 152 | [C₁₁H₂₀]⁺ | Molecular Ion (M⁺) |

| 137 | [C₁₀H₁₇]⁺ | Loss of a methyl group ([M-CH₃]⁺); often a significant peak. rsc.org |

| 123 | [C₉H₁₅]⁺ | Loss of an ethyl group ([M-C₂H₅]⁺) |

| 109 | [C₈H₁₃]⁺ | Loss of a propyl group ([M-C₃H₇]⁺) |

| 95, 81, 67, 55, 41 | Various Alkyl Fragments | Characteristic ions from the fragmentation of the decalin ring structure. rsc.org |

X-ray Crystallography for Solid-State Conformational Analysis (if applicable to derivatives)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, providing precise bond lengths, bond angles, and conformational details in the solid state. While obtaining a suitable single crystal of the parent this compound, which is a liquid at room temperature, is not practical, this technique is highly applicable to its solid derivatives.

For instance, if this compound is converted into a crystalline derivative (e.g., a carboxylic acid, alcohol, or an amide), X-ray diffraction analysis can unambiguously establish its complete stereochemistry and conformation. This has been successfully demonstrated for analogs such as siladecalins, where single-crystal X-ray crystallography was used to definitively assign the cis and trans isomers and reveal their solid-state conformations, including chair-like and twist-boat forms. osti.gov This technique would unequivocally resolve the relative stereochemistry of the ring fusion (cis or trans), the orientation of the methyl group, and any other substituents on the decalin framework. The resulting structural data, such as displacement ellipsoid plots, would provide an absolute reference to which spectroscopic data (like NMR) can be compared and validated. osti.govtvu.edu.in

Applications of 2 Methyldecalin in Chemical Science and Engineering

Role in Liquid Organic Hydrogen Carrier (LOHC) Systems

Liquid Organic Hydrogen Carrier (LOHC) technology represents a promising method for the safe and efficient storage and transportation of hydrogen. LOHC systems utilize pairs of hydrogen-lean and hydrogen-rich organic molecules to chemically store hydrogen through reversible catalytic reactions. The 2-methylnaphthalene (B46627)/2-methyldecalin (B1172530) pair is a notable LOHC system, where this compound serves as the hydrogen-rich, or hydrogenated, form. This system is recognized for its high hydrogen storage capacity, exceeding 7% by weight, which meets practical targets set by energy agencies.

The core of the LOHC system lies in the reversible hydrogenation and dehydrogenation of the carrier molecules. Hydrogen is stored in an exothermic catalytic hydrogenation reaction where the hydrogen-lean molecule, 2-methylnaphthalene, is converted to the hydrogen-rich this compound. This process involves the saturation of the aromatic rings with hydrogen, forming stable C-H bonds within the decalin structure.

The efficiency of the hydrogenation and dehydrogenation cycles is critically dependent on the catalytic systems employed. Research has focused on developing highly active and selective catalysts, typically involving precious metals supported on various materials.

For the hydrogenation of 2-methylnaphthalene to this compound, nickel-based catalysts are effective and offer a cost-efficient alternative to precious metals. The choice of support material, such as SiO2-Al2O3 or kieselguhr, can influence the apparent activation energy of the reaction. Bifunctional catalysts, like Pt supported on USY zeolite (Pt/USY), are also highly effective, achieving high conversion rates under specific temperature and pressure conditions. Studies have also investigated catalysts like Ru on oxide supports for hydrogenation processes.

| Process | Catalyst System | Support Material | Key Research Finding | Source |

|---|---|---|---|---|

| Hydrogenation | Nickel (Ni) | Kieselguhr, SiO2-Al2O3 | Support identity affects activation energy; lower temperatures favor high selectivity to cis-methyldecalin. | |

| Hydrogenation | Platinum (Pt) | USY Zeolite | High conversion of methylnaphthalene is achievable, with product selectivity influenced by zeolite acidity. | |

| Hydrogenation | Ruthenium (Ru) | Alumina (B75360) (Al2O3) | Effective for hydrogenating naphthalene (B1677914) derivatives. | |

| Dehydrogenation | Platinum (Pt), Palladium (Pd) | Carbon (C), Alumina (Al2O3) | Pt is generally more effective for decalin dehydrogenation, while Pd is more facile for the dehydrogenation of the tetralin intermediate. | |

| Dehydrogenation | Fe, Co, Ni with Pt/Rh doping | Single Atom Catalyst (SAC) | Doping with single atoms of Pt or Rh can significantly lower the path-determining step (PDS) energy for dehydrogenation. |

Significance in Fuel Chemistry and Hydrocarbon Processing

Beyond its role in emerging hydrogen technologies, this compound is a relevant molecule in the context of conventional fuels and petroleum refining. As a type of cycloalkane, its properties and reactions are pertinent to the composition and processing of various hydrocarbon streams.

Kerosene-based fuels, such as jet fuel (Jet A, JP-8), are complex mixtures consisting of hundreds of hydrocarbon compounds, primarily in the C6 to C17 range. These fuels contain a mix of aliphatic (paraffins) and aromatic hydrocarbons. While crude oil contains aromatic compounds like 2-methylnaphthalene, refining processes such as hydrotreating are designed to saturate these aromatics to improve fuel quality. Therefore, this compound is found as a component in hydrotreated kerosene (B1165875) and jet fuel fractions, formed from the hydrogenation of its aromatic precursor, 2-methylnaphthalene.

Thermal cracking, or pyrolysis, is a fundamental process in petroleum refining used to break down large hydrocarbon molecules into smaller, more valuable ones. When subjected to high temperatures, substituted decalins like this compound undergo a series of complex reactions. Studies on decalin and its derivatives show that the primary reaction during pyrolysis is ring-opening cracking. This initial step is often followed by dehydrogenation and hydrogen transfer reactions, especially as the temperature increases.

The pyrolysis of substituted decalins can lead to a wide range of products. The main pathways involve the breaking of C-C bonds in the fused ring structure, leading to the formation of various smaller olefins (like ethylene), paraffins (like methane), and cyclic compounds. The specific distribution of these products is highly dependent on the reaction conditions, such as temperature and pressure.

| Product Class | Specific Examples | Formation Pathway | Source |

|---|---|---|---|

| Light Alkanes | Methane (CH4) | Fragmentation of alkyl side chains and secondary cracking reactions. | |

| Light Alkenes | Ethylene (C2H4) | Ring-opening followed by beta-scission and subsequent cracking. | |

| Cyclic Compounds | Spiro-compounds, hydrindans | Isomerization reactions dominant under high-pressure conditions. | |

| Aromatic Hydrocarbons | Toluene, Naphthalene | Dehydrogenation reactions favored at higher temperatures. |

Hydrofining is a critical petroleum refining process that involves treating hydrocarbon fractions with hydrogen in the presence of a catalyst. A key objective of hydrofining is hydrodearomatization (HDA), which is the saturation of aromatic compounds into naphthenes (cycloalkanes). The conversion of 2-methylnaphthalene to this compound is a direct example of an HDA reaction.

This process is vital for improving the quality of fuels like diesel and kerosene. Reducing the aromatic content improves the cetane number for diesel and the smoke point for jet fuel. Catalysts used for these processes are often bifunctional, containing metals for hydrogenation on an acidic support. Nickel-tungsten sulfide (B99878) (Ni-W-S) and Nickel-Molybdenum (NiMo) or Cobalt-Molybdenum (CoMo) supported on alumina are effective catalysts for hydrofining and HDA reactions, capable of hydrogenating bicyclic aromatic compounds found in petroleum distillates.

Advanced Materials and Biotechnological Interfaces (Analogies from Perfluorinated Decalins)

The bicyclic structure of this compound, derived from the decahydronaphthalene (B1670005) (decalin) core, represents a foundational scaffold in organic chemistry. While direct applications of this compound in advanced materials are not extensively documented, its structural analogues provide powerful insights into potential future applications, particularly in the realms of functionalized materials and biomedical technology. By examining silicon-based analogues (siladecalins) and perfluorinated versions (perfluorodecalins), we can extrapolate the potential for developing novel materials based on the decalin framework.

The decalin framework is a ubiquitous bicyclic motif in organic chemistry. nih.gov An emerging area of materials science involves replacing the carbon atoms in this scaffold with silicon, creating "siladecalins." nih.govacs.org These all-silicon analogues of decalin open up new avenues for advanced materials due to the unique electronic and physical properties of silicon. osti.gov

Researchers have successfully reported the stereocontrolled synthesis of both cis and trans diastereomers of siladecalin. nih.gov This synthesis yields materials that are functionalized with silicon-phenyl (Si-Ph) or silicon-hydride (Si-H) groups. nih.govacs.org These functional groups are critical as they serve as versatile entry points for further chemical diversification, allowing the siladecalin scaffold to be tailored for specific applications. osti.gov The ability to control the stereochemistry at the ring fusion is a significant advantage, enabling fine-tuning of the material's conformational and, consequently, its optical and electronic properties. osti.gov This strategic synthesis of complex, functionalized polycyclic silanes showcases how a fundamental carbocyclic structure like decalin, the parent of this compound, can inspire the development of novel inorganic-organic hybrid materials. acs.org

The exploration of siladecalin scaffolds demonstrates a key principle in materials science: the use of a robust and well-understood molecular framework as a basis for creating new functional materials. The decalin structure provides a conformationally distinct, three-dimensional architecture that can be systematically modified to achieve desired properties.

Perfluorinated decalins (PFDs), where all hydrogen atoms in the decalin structure are replaced by fluorine, exhibit exceptionally high gas-dissolving capacities, particularly for oxygen and carbon dioxide. nih.govnih.gov This property has made them a subject of intense research for various biomedical applications, offering an analogy for how the decalin scaffold can be leveraged in biotechnology.

PFDs are used to enhance oxygen delivery in cell cultures. nih.gov The addition of PFDs to a culture medium can significantly improve the oxygen supply to cells, especially in high-density cultures where oxygen transfer can be a limiting factor for growth and productivity. nih.govmdpi.com For instance, studies using Chinese Hamster Ovary (CHO) cells have shown that the presence of a perfluorocarbon like Fluorinert (which contains PFD) leads to a dose-dependent improvement in cell growth, peak cell density, and recombinant protein production, achieving results comparable to cultures in well-ventilated shake flasks. nih.gov

The high oxygen solubility of PFDs has also led to their investigation as artificial blood substitutes and for liquid ventilation. nih.govmdpi.com Red blood cell-inspired core-shell microparticles, using a PFD core to carry oxygen, have been developed for these purposes. nih.govacs.orgul.ie Furthermore, PFD is used in ophthalmology during retinal surgery to help reattach the retina. eurekalert.org

These applications are directly tied to the unique properties imparted by perfluorination of the decalin structure. While this compound itself does not possess this high oxygen-carrying capacity, these examples highlight the versatility of the decalin framework. They suggest that through strategic functionalization, derivatives of the decalin scaffold could be designed to interface with biological systems for specific functions, such as improving gas exchange or as delivery vehicles.

Table 1: Properties and Applications of Perfluorodecalin in Biotechnology

| Property | Description | Application Example |

|---|---|---|

| High Oxygen Solubility | Can dissolve large quantities of oxygen and other gases. nih.gov | Cell Culture Oxygenation: Added to media to prevent hypoxia in high-density cultures. nih.govmdpi.com |

| Chemical & Biological Inertness | Does not react with biological tissues or culture medium components. nih.gov | Artificial Blood Substitute: Used in emulsions to transport oxygen in the bloodstream. nih.govmdpi.com |

| High Density & Immiscibility | Denser than water and immiscible with aqueous solutions. | Vitreoretinal Surgery: Used as a temporary tamponade to flatten a detached retina. eurekalert.org |

| Gas Exchange Facilitation | Forms a separate phase that acts as an oxygen reservoir. | Microparticle Oxygen Carriers: Encapsulated in polymer shells to create synthetic oxygen carriers. nih.govacs.org |

Corrosion Inhibition Applications

Organic compounds are widely used as corrosion inhibitors for metals in various industrial processes, such as acid pickling and oil-well acidification. nih.gov The primary mechanism of these inhibitors involves their adsorption onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. wu.ac.th This barrier can impede either the anodic (metal dissolution) or cathodic (e.g., hydrogen evolution) reactions, or both. mdpi.com this compound is identified as a potential corrosion inhibitor based on its chemical structure. echemi.com

The effectiveness of an organic corrosion inhibitor is closely related to its molecular structure. The presence of heteroatoms (like N, S, O, P), aromatic rings, and multiple bonds can significantly enhance adsorption through interactions with the metal's d-orbitals. icrc.ac.ir However, even simple hydrocarbons can provide a degree of corrosion protection.

Aliphatic and alicyclic hydrocarbons like this compound can function as corrosion inhibitors primarily by forming a hydrophobic (water-repelling) film on the metal surface. This process, known as physical adsorption (physisorption), is driven by weaker van der Waals forces. The inhibitor molecules displace water and corrosive ions (like chloride) from the surface, creating a non-conductive layer that slows down the electrochemical corrosion process. The efficiency of such inhibitors often increases with concentration, as more molecules become available to cover the surface, leading to the formation of a more substantial and resilient protective layer. nih.govicrc.ac.ir

While specific performance data for this compound as a corrosion inhibitor is not extensively detailed in scientific literature, its classification as a saturated aliphatic hydrocarbon suggests its potential application falls into the category of adsorption inhibitors that form a protective, hydrophobic barrier on the metal surface. mdpi.comnih.gov

Table 2: General Mechanisms of Organic Corrosion Inhibitors

| Inhibitor Type | Mechanism of Action | Potential Role of this compound |

|---|---|---|

| Anodic Inhibitors | Form a passivating oxide layer on the metal, slowing the anodic (dissolution) reaction. mdpi.com | Unlikely to be a primary mechanism. |

| Cathodic Inhibitors | Block cathodic sites, slowing down the reduction reaction (e.g., H₂ evolution). mdpi.com | Can contribute by limiting access of corrosive species to cathodic sites. |

| Mixed-Type Inhibitors | Affect both anodic and cathodic reactions, often through adsorption. wu.ac.th | Plausible, as a surface film would impede both processes. |

| Adsorption Inhibitors | Adsorb onto the metal surface to form a protective film. This can be through physical or chemical bonding. nih.gov | This is the most probable mechanism for a hydrocarbon like this compound, forming a hydrophobic barrier via physisorption. |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Decahydronaphthalene (Decalin) |

| Siladecalin |

| Perfluorodecalin (PFD) |

| Fluorinert |

Environmental Fate and Biochemical Pathways of 2 Methyldecalin

Metabolic Transformation Studies

Studies into the metabolic fate of 2-Methyldecalin (B1172530) reveal a pathway primarily involving oxidative processes, which increase the compound's water solubility and facilitate its excretion.

When administered orally to rabbits, both trans- and cis-isomers of this compound undergo metabolic transformation that results in an increased content of urinary glucuronides. nih.govnih.gov This indicates that a key step in its metabolism is conjugation with glucuronic acid, a common pathway for detoxifying and eliminating foreign compounds. nih.govnih.gov The initial step preceding this conjugation is hydroxylation, an oxidation reaction that introduces a hydroxyl (-OH) group onto the decalin ring structure, making it more amenable to the subsequent glucuronidation process. nih.govnih.gov

The primary metabolic intermediates of this compound are hydroxylated derivatives known as methyl-decalols. nih.govnih.gov The specific metabolites identified vary depending on the stereochemistry of the parent compound. nih.govnih.gov

The metabolism of trans-2-methyldecalin results in a metabolite identified as either trans-cis-6-methyl-2-decalol or trans-cis-7-methyl-2-decalol. nih.govnih.gov

The metabolism of cis-2-methyldecalin yields a 1:1 mixture of cis-6-methyl-2-decalol and cis-7-methyl-2-decalols. nih.govnih.gov

The precise conformation of the hydroxyl groups on the metabolites of the cis isomer was not determined in these studies. nih.govnih.gov

| Isomer Administered | Identified Metabolic Intermediates |

| trans-2-Methyldecalin | trans-cis-6-methyl-2-decalol or trans-cis-7-methyl-2-decalol nih.govnih.gov |

| cis-2-Methyldecalin | 1:1 mixture of cis-6-methyl-2-decalol and cis-7-methyl-2-decalols nih.govnih.gov |

The biotransformation of this compound is enzymatically driven. The initial hydroxylation reactions are attributed to the action of a specific hydroxylase. nih.govnih.gov These enzymes are part of the mixed-function oxygenase system, which plays a critical role in the metabolism of many alicyclic compounds. nih.govnih.gov Phase II conjugation reactions, such as the observed glucuronidation, are catalyzed by transferase enzymes, specifically UDP-glucuronosyltransferases (UGTs). researchgate.netresearchgate.net These enzymes transfer a glucuronic acid moiety from a cofactor to the hydroxylated intermediate, completing the detoxification process. researchgate.net

Environmental Degradation and Occurrence

Outside of biological systems, the fate of this compound is influenced by microbial activity in contaminated environments and by high-temperature industrial processes.

Petroleum products, which are complex mixtures of hydrocarbons, can contaminate soil and water. nih.gov Indigenous microbial populations, including bacteria, yeast, and fungi, are the primary agents of petroleum degradation in the environment. nih.gov These microorganisms can utilize hydrocarbons as a source of energy, breaking them down into simpler, less harmful substances like carbon dioxide and water. mdpi.com

The degradation of complex hydrocarbon mixtures is most effective when carried out by mixed microbial populations with broad enzymatic capabilities. nih.gov Bioremediation strategies are often employed to enhance this natural process. One such strategy is biostimulation, which involves the addition of nutrients like nitrogen and phosphorus to a contaminated site to stimulate the growth and activity of the native oil-degrading microorganisms. nih.gov While straight-chain hydrocarbons are typically more easily degraded, cyclic hydrocarbons like decalins are also subject to microbial breakdown, though the rates may differ. mdpi.com The effectiveness of biodegradation can be influenced by factors such as the complexity of the hydrocarbon mixture and the concentration of the pollutants. concawe.eu

| Bioremediation Strategy | Description | Target Microorganisms |

| Biostimulation | Addition of nutrients (e.g., nitrogen, phosphorus) to stimulate indigenous microbial growth. nih.gov | Native bacteria, yeast, and fungi in the contaminated environment. nih.gov |

| Bioaugmentation | Introduction of known oil-degrading bacteria to supplement the existing microbial population. nih.gov | Added specialized microorganisms. nih.gov |

This compound has been identified as a significant volatile organic compound (VOC) during the thermochemical processing of sewage sludge. mdpi.comresearchgate.net Processes like torrefaction and pyrolysis, which involve heating organic material at high temperatures (200–600 °C) in an inert atmosphere, are used to produce biochar. mdpi.comrepec.org

During these processes, complex organic molecules are broken down and can be transformed into other compounds. Studies have shown that naphthalene (B1677914) present in raw sewage sludge can be converted to decalin and its derivatives, including this compound. mdpi.comrepec.orgupwr.edu.pl In one study analyzing the VOCs in biochar produced from sewage sludge, unidentified trans-2-methyldecalin had the highest contribution (26.13%) in samples processed at 300°C. mdpi.com This highlights that thermochemical treatment of organic waste can be a source of decalin derivatives in the resulting products. mdpi.comrepec.org

Volatile Organic Compound (VOC) Emissions from Biochar and Related Materials

Biochar, a carbon-rich material produced from the pyrolysis of biomass, is recognized for its potential in carbon sequestration and soil amendment. However, the production process can lead to the formation and subsequent emission of various volatile organic compounds (VOCs). The composition of these VOCs is highly dependent on the feedstock and the pyrolysis conditions, particularly the temperature.

Research into the VOCs released from biochar has revealed a complex mixture of chemical compounds. Studies have shown that lower pyrolysis temperatures (e.g., ≤350°C) tend to produce biochars with sorbed VOCs that include short-chain aldehydes, furans, and ketones. nih.gov Conversely, biochars produced at higher temperatures (>350°C) are typically dominated by aromatic compounds and longer-chain hydrocarbons. nih.govusda.gov The presence of oxygen during pyrolysis has been found to reduce the quantity of sorbed VOCs. nih.govusda.gov

While extensive lists of VOCs emitted from various biochars have been compiled, the specific identification of this compound in these emissions is not prominently documented in the reviewed literature. However, given that longer-chain hydrocarbons are characteristic of higher-temperature biochars, it is plausible that saturated hydrocarbons like this compound could be present under certain pyrolysis conditions, particularly with feedstocks rich in appropriate precursors. The diverse and variable nature of VOC composition from biochar necessitates specific analytical characterization to confirm the presence of individual compounds like this compound. nih.govusda.gov

Table 1: General Classes of VOCs Identified in Biochar Emissions and Influencing Factors

| Pyrolysis Temperature | Predominant VOC Classes | Factors Influencing Emissions |

|---|---|---|

| Low (≤350°C) | Aldehydes, Furans, Ketones | Feedstock type, moisture content |